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molecular formula C11H13NO3 B8456305 N-[4-(Acetyloxy)-2-methylphenyl]acetamide

N-[4-(Acetyloxy)-2-methylphenyl]acetamide

Cat. No. B8456305
M. Wt: 207.23 g/mol
InChI Key: BPZOHQGQVHNMDX-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

4.66 g (37.5 mmol) 4-amino-3-methylphenol, 5.00 mL glacial acetic acid, 0.500 g (6.09 mmol) sodium acetate and 7.87 mL (83.3 mmol) acetic anhydride were combined and stirred for 1 h at 125° C. After cooling to RT, ice water was added to the reaction mixture. The precipitate formed was suction filtered, washed with water and dried under HV.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
7.87 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9].[C:10]([O-:13])(=O)[CH3:11].[Na+].[C:15](OC(=O)C)(=[O:17])[CH3:16]>C(O)(=O)C>[C:15]([O:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:10](=[O:13])[CH3:11])=[C:3]([CH3:9])[CH:4]=1)(=[O:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
4.66 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
7.87 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 125° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under HV

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OC1=CC(=C(C=C1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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